beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside

Description

Properties

IUPAC Name |

2-[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 - 124 °C | |

| Record name | beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Enzyme Concentration and Activity

Enzyme concentration critically impacts yield. At 1.6 U/mL IS, fructosyltransferase activity peaks, enabling efficient fructose transfer without excessive hydrolysis. Higher concentrations (8–16 U/mL) reduce yield due to competing hydrolytic side reactions.

Temperature and pH

Optimal activity occurs at 55°C and pH 5.2, aligning with the enzyme’s thermal and acid tolerance. Deviations below pH 4.5 or above 60°C result in rapid activity loss.

Reaction Time

Yields plateau after 24–32 hours, with prolonged incubation (>48 hours) leading to product degradation.

The sucrose-to-maltose ratio directly influences the distribution of oligosaccharide products. Below is a summary of yields under varying conditions:

| Sucrose:Maltose (g/100 mL) | Total MFOS Yield (%) | Dominant Product (DP3) Yield (%) |

|---|---|---|

| 10:50 | 13 | 89.2 |

| 20:40 | 35 | 77.6 |

| 30:30 | 52 | 64.2 |

| 40:20 | 39 | 66.5 |

DP3 (erlose) constitutes 64–89% of total maltosylfructosides (MFOS), with higher sucrose ratios favoring tetrasaccharides (DP4) and pentasaccharides (DP5).

Structural Characterization of Synthesized Oligosaccharides

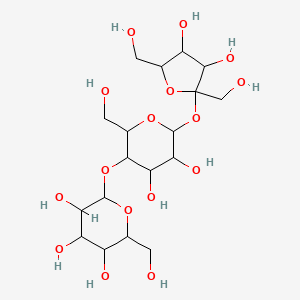

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure of beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside:

- ¹H NMR : Signals at δ 5.40 ppm (anomeric proton of α-D-glucopyranose) and δ 4.20 ppm (β-D-fructofuranose).

- ¹³C NMR : Peaks at 104.2 ppm (C-2 of fructofuranose) and 100.1 ppm (C-1 of glucopyranose).

- MS : m/z 504.4 [M+Na]⁺, consistent with the molecular formula C₁₈H₃₂O₁₆.

Scalability and Industrial Considerations

Fed-Batch Production

Fed-batch systems with incremental substrate addition improve yields by maintaining optimal sucrose/maltose ratios. For example, sequential additions of 20 g/L maltose and 168 mM sodium pyrophosphate sustain G6P production for downstream applications.

Economic Viability

The cost of enzyme production remains a bottleneck. Computational modeling suggests that immobilizing IS on chitosan beads could reduce enzyme consumption by 40%.

Chemical Reactions Analysis

Lactosyl fructoside undergoes various chemical reactions, including hydrolysis and enzymatic degradation. In the presence of specific enzymes such as β-galactosidase and fructosidase, lactosyl fructoside can be hydrolyzed into its constituent monosaccharides: glucose, galactose, and fructose . These reactions are typically carried out under mild conditions, such as neutral pH and moderate temperatures, to preserve the integrity of the sugar molecules .

Scientific Research Applications

Food Industry

- Sweetener : This oligosaccharide is utilized as a low-calorie sweetener due to its sweetness profile and lower caloric content compared to sucrose. Its ability to enhance flavor without significantly increasing caloric intake makes it suitable for dietetic products.

- Prebiotic Effects : Research indicates that beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside can act as a prebiotic, promoting beneficial gut bacteria such as bifidobacteria and lactobacilli. This property is vital for developing functional foods aimed at improving gut health .

Pharmaceutical Applications

- Drug Delivery Systems : The oligosaccharide's non-toxic and biocompatible nature allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds.

- Antioxidant Activity : Studies have shown that beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside exhibits antioxidant properties, which can be beneficial in formulating nutraceuticals aimed at reducing oxidative stress-related diseases .

Biotechnology

- Biocatalysis : This compound serves as a substrate for various enzymes, including α-glucosidases, making it useful in biocatalytic processes aimed at producing other valuable oligosaccharides or sugars .

Case Study 1: Prebiotic Potential

A study published in the Journal of Agricultural and Food Chemistry examined the prebiotic effects of beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside on human gut microbiota. The results demonstrated a significant increase in beneficial bacteria populations when subjects consumed products containing this oligosaccharide .

Case Study 2: Antioxidant Properties

Research conducted by the FEBS Press highlighted the antioxidant capabilities of beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside. The study found that this compound effectively scavenged free radicals in vitro, suggesting potential applications in dietary supplements aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of lactosyl fructoside primarily involves its fermentation by intestinal microbiota. Once ingested, lactosyl fructoside reaches the colon intact, where it is selectively fermented by beneficial bacteria such as bifidobacteria and lactobacilli . This fermentation process produces short-chain fatty acids and lactic acid, which lower the pH of the colon and inhibit the growth of pathogenic bacteria . Additionally, the production of these organic acids promotes the absorption of minerals and supports overall gut health .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s unique (1→4) glucosyl-glucosyl linkage distinguishes it from common disaccharides and trisaccharides. Below is a detailed comparison with structurally related compounds (Table 1):

Table 1: Comparison of “beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside” with Similar Glycosides

Key Differences and Implications

Linkage Flexibility : Unlike sucrose’s (1→2) bond, the (1→4) linkage in the target compound may confer resistance to enzymatic hydrolysis (e.g., by sucrase), altering its digestibility and metabolic fate.

Biological Roles : While sucrose is central to energy transport in plants, the target compound’s presence in Lilium davidii under potassium modulation suggests specialized roles in stress adaptation or polysaccharide biosynthesis .

Research Findings and Gaps

- Synthetic Analogues: Compounds like methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside (a cellobiose derivative) have been synthesized for studying cellulose structure , highlighting methodologies applicable to the target compound.

- Biological Activity: Limited data exist on the target compound’s bioactivity.

- Analytical Challenges: The compound’s linkage specificity requires advanced NMR or mass spectrometry for unambiguous characterization, as seen in studies of flavonoid glycosides .

Biological Activity

beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside, commonly known as a fructooligosaccharide (FOS), is a type of oligosaccharide composed of fructose and glucose units. This compound is primarily recognized for its potential health benefits, particularly in the context of gut health, prebiotic effects, and its role in food technology. This article explores the biological activities associated with this compound, supported by relevant data tables and research findings.

- Chemical Formula : C18H32O16

- Molecular Weight : 504.4371 g/mol

- CAS Number : 13101-54-7

- IUPAC Name : 2-[(6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Prebiotic Effects

Research indicates that beta-D-fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside exhibits significant prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth while inhibiting pathogenic strains. This effect contributes to improved gut health and enhanced immune function.

Case Study : A study conducted by Roberfroid et al. (2010) demonstrated that consumption of fructooligosaccharides led to an increase in bifidobacteria populations in the intestines of subjects, suggesting a strong prebiotic effect attributed to compounds like beta-D-fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside .

Antioxidant Properties

Fructooligosaccharides have been linked to antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for reducing the risk of chronic diseases related to oxidative damage.

Research Findings : A study published in Food Chemistry highlighted that oligosaccharides could scavenge free radicals effectively, thereby exhibiting protective effects against oxidative stress .

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by modulating the immune response. Some studies suggest that FOS can reduce inflammation markers in the body, contributing to overall health improvements.

Research Example : In a clinical trial assessing the impact of dietary FOS on inflammatory markers among diabetic patients, results showed a significant reduction in serum levels of C-reactive protein (CRP), indicating an anti-inflammatory effect .

The biological activities of beta-D-fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside can be attributed to its structural characteristics:

- Glycosidic Bonds : The specific glycosidic linkages (1->4) influence how this compound interacts with enzymes and gut microbiota.

- Fermentation by Gut Microbiota : Once ingested, it is fermented by beneficial bacteria in the colon, producing short-chain fatty acids (SCFAs) such as butyrate, which are vital for colon health and metabolic processes.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.